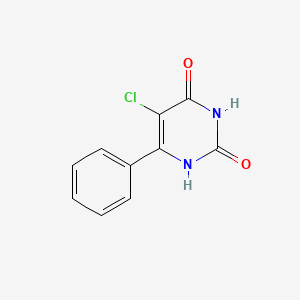

5-Chloro-6-phenylpyrimidine-2,4(1h,3h)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative characterized by a chloro substituent at position 5 and a phenyl group at position 6 of the pyrimidine ring. This compound belongs to the class of uracil analogs, which are widely studied for their biological activities, including antiviral, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 5-chlorouracil and benzaldehyde.

Condensation Reaction: The initial step involves a condensation reaction between 5-chlorouracil and benzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrimidine ring.

Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used for the condensation and cyclization reactions.

Automated Systems: Automated systems control reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency.

Continuous Flow Processes: Continuous flow processes may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium ethoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include 5-amino-6-phenylpyrimidine-2,4(1H,3H)-dione, 5-thio-6-phenylpyrimidine-2,4(1H,3H)-dione, etc.

Oxidation Products: Oxidation can yield compounds like 5-chloro-6-phenylpyrimidine-2,4-dione oxides.

Reduction Products: Reduction can produce 5-chloro-6-phenylpyrimidine-2,4-dione amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrimidine-2,4(1H,3H)-dione derivatives with variations in substituents, synthetic pathways, and biological activities.

Structural and Functional Group Variations

Physicochemical Properties

*Calculated based on molecular formula C₁₀H₇ClN₂O₂.

Key Observations :

- Thiazole or oxadiazole substituents (as in and ) significantly boost antimicrobial efficacy, suggesting that the phenyl group in the target compound could be optimized for similar applications .

Biological Activity

5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H7ClN2O2

- Molecular Weight : 224.63 g/mol

- Functional Groups : Chlorine atom at the 5-position and a phenyl group at the 6-position.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound primarily acts as an enzyme inhibitor, modulating several signaling pathways involved in cell proliferation and apoptosis.

Key Molecular Targets

- Enzymes : Inhibits specific kinases linked to cancer progression.

- Receptors : Interacts with growth factor receptors (e.g., EGFR, VEGFR) which are crucial in tumor growth and angiogenesis.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study assessed its efficacy against a panel of 60 NCI cancer cell lines, revealing GI50 values ranging from 22 to 33 nM for the most potent derivatives .

| Compound | GI50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound 22 | 22 | HCT-15 (colon), NCI/ADR-RES (ovarian) |

| Compound 29 | 24 | HCT-15 (colon), HT-29 (colon) |

| Compound 25 | 30 | Various solid tumors |

The presence of the chlorophenyl group enhances the binding affinity to target enzymes, contributing to its biological activity .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects of various pyrimidine derivatives on multiple cancer cell lines. The results indicated that compounds with a p-chloro substituent consistently exhibited higher inhibition rates compared to their non-substituted counterparts .

- Mechanistic Studies : Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is synthesized by reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid. Subsequent alkylation with benzyl chlorides or chloroacetamides is performed in DMF with potassium carbonate as a promoter .

Key Reaction Conditions:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thioacetamide, acetic acid | Thiazole-fused intermediate |

| 2 | Benzyl chlorides, DMF, K₂CO₃ | 1-Alkyl derivatives (white crystalline solids) |

Q. How is NMR spectroscopy used to confirm the structure of alkylated derivatives?

Methodological Answer: ¹H NMR analysis is critical for verifying substitution patterns. For example, alkylation at position 1 of the pyrimidine-dione scaffold introduces distinct proton environments. Signals for benzyl groups (e.g., aromatic protons at δ 7.2–7.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) confirm successful alkylation. Integration ratios and coupling constants resolve positional ambiguities .

Q. What biological activities have been reported for this compound?

Methodological Answer: Derivatives exhibit antimicrobial activity, particularly against Staphylococcus aureus. For instance, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showed higher efficacy than Metronidazole and Streptomycin in disk diffusion assays. Activity is attributed to thiazole and pyrimidine motifs disrupting bacterial cell wall synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of alkylated derivatives?

Methodological Answer: Optimization involves solvent polarity, catalyst loading, and temperature. DMF is preferred for alkylation due to its high polarity and ability to dissolve both organic and inorganic reagents. Increasing K₂CO₃ loading (1.5–2.0 eq.) enhances nucleophilicity, while maintaining temperatures at 60–80°C prevents side reactions. Yields >80% are achievable with strict anhydrous conditions .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. For example, NMR may suggest a dominant tautomer, while X-ray crystallography (as in related chloro-isopropyl derivatives) reveals solid-state conformation. Cross-validate using HPLC-MS for purity and DFT calculations to model solvent effects .

Q. What strategies enhance antimicrobial potency while reducing cytotoxicity?

Methodological Answer: Structure-activity relationship (SAR) studies guide modifications:

- Electron-withdrawing groups (e.g., Cl at position 5) increase membrane permeability.

- Hydrophobic substituents (e.g., benzyl at position 1) improve target binding.

- Dose-response assays (MIC values) and mammalian cell viability tests (e.g., HEK293 cells) balance efficacy and safety .

Q. How can crystallographic data inform the design of novel derivatives?

Methodological Answer: X-ray structures (e.g., 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione) reveal bond angles, hydrogen-bond networks, and π-stacking interactions. Use Mercury software to analyze packing diagrams and identify sites for functionalization (e.g., introducing halogens for halogen bonding) .

Q. Data Contradiction Analysis

Q. Why might antimicrobial activity vary between structurally similar derivatives?

Methodological Answer: Minor structural changes (e.g., substituent position or steric bulk) alter binding to bacterial targets. For example, 1-benzyl derivatives show higher activity than 1-alkylacetamides due to enhanced lipophilicity. Validate via molecular docking (e.g., AutoDock Vina) against S. aureus dihydrofolate reductase .

Q. How to address inconsistent HPLC purity results across synthesis batches?

Methodological Answer: Inconsistencies may stem from residual solvents or byproducts. Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Compare retention times to standards and employ preparative HPLC for isolation of impurities .

Q. Methodological Tables

Table 1: Key Synthetic Steps and Yields

| Derivative | Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Compound 2 | Thioacetamide reaction | 75 | >98% |

| Compound 3 | Benzyl chloride alkylation | 82 | >97% |

| Compound 4 | Chloroacetamide alkylation | 68 | >95% |

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative | S. aureus (Zone of Inhibition, mm) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| Compound 2 | 22 ± 1.5 | >100 |

| Metronidazole | 15 ± 1.0 | 45 |

| Streptomycin | 18 ± 1.2 | 30 |

Properties

CAS No. |

90767-48-9 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

5-chloro-6-phenyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) |

InChI Key |

CWHCSHQEUCLQTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.